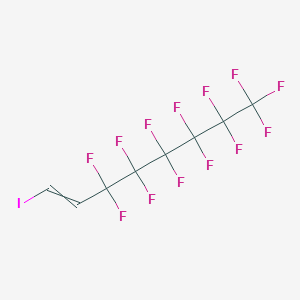

1H,2H-Perfluoro-1-iodooct-1-ene

Overview

Description

1H,2H-Perfluoro-1-iodooct-1-ene is an important intermediate in the synthesis of organic fluoride products . It is a fluorotelomer alcohol .

Molecular Structure Analysis

The molecular formula of 1H,2H-Perfluoro-1-iodooct-1-ene is C8H2F13I . The InChI code is 1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H/b2-1+ .Physical And Chemical Properties Analysis

1H,2H-Perfluoro-1-iodooct-1-ene has a molecular weight of 471.99 g/mol . It is not miscible or difficult to mix in water . The compound is a liquid at ambient temperature .Scientific Research Applications

Synthesis of Organic Fluoride Products

1H,2H-Perfluoro-1-iodooct-1-ene is an important intermediate in the synthesis of organic fluoride products . Organic fluorides are a class of organic compounds containing a fluorine atom. They are used in a variety of applications, including pharmaceuticals, agrochemicals, and materials science.

Estrogenic Effects

Research has shown that 1H,2H-Perfluoro-1-iodooct-1-ene may have potential estrogenic effects . This suggests that it could interact with estrogen receptors in the body, potentially influencing hormonal balance and related physiological processes.

High-Performance Organic Thin-Film Transistors

1H,2H-Perfluoro-1-iodooct-1-ene is used in the preparation of chemical compounds employed in high-performance organic thin-film transistors . These transistors are key components in various electronic devices, including flexible displays and solar cells.

Boat and Building Paint

This compound also finds application in boat and building paint . The unique properties of 1H,2H-Perfluoro-1-iodooct-1-ene, such as its resistance to degradation and its ability to repel water, make it a valuable additive in these types of paints.

Safety and Handling

While not a direct application, it’s important to note that 1H,2H-Perfluoro-1-iodooct-1-ene is classified with the signal word “Warning” and hazard statements H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation. Therefore, appropriate safety measures should be taken when handling this compound .

Safety and Hazards

1H,2H-Perfluoro-1-iodooct-1-ene is classified as a warning under the GHS07 pictogram. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and washing thoroughly after handling (P280) .

Mechanism of Action

Target of Action

1H,2H-Perfluoro-1-iodooct-1-ene is a versatile compound used in organic synthesis as an important intermediate . It is primarily targeted towards the synthesis of fluorinated organic compounds .

Mode of Action

The compound acts as a reactant in various chemical reactions. It is typically involved in iodination reactions, where it reacts with other compounds to introduce iodine and fluorine atoms . The presence of iodine and fluorine atoms in the compound allows it to participate in a variety of chemical reactions, contributing to the synthesis of complex fluorinated organic compounds .

Biochemical Pathways

The exact biochemical pathways affected by 1H,2H-Perfluoro-1-iodooct-1-ene depend on the specific reactions it is involved in. As an intermediate in organic synthesis, it can contribute to a wide range of biochemical pathways, particularly those involving fluorinated organic compounds .

Pharmacokinetics

Its bioavailability would largely depend on the specific compounds it is used to synthesize .

Result of Action

The primary result of 1H,2H-Perfluoro-1-iodooct-1-ene’s action is the synthesis of fluorinated organic compounds . These compounds have a wide range of applications, including in the synthesis of pharmaceuticals, pesticides, and electronic chemical materials .

Action Environment

The action, efficacy, and stability of 1H,2H-Perfluoro-1-iodooct-1-ene can be influenced by various environmental factors. These include the temperature and pressure of the reaction environment, the presence of other reactants, and the specific conditions of the synthesis process .

properties

IUPAC Name |

(E)-3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluoro-1-iodooct-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H2F13I/c9-3(10,1-2-22)4(11,12)5(13,14)6(15,16)7(17,18)8(19,20)21/h1-2H/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDWNMIBWWPZNJK-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=CI)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(=C/I)\C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H2F13I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90895306 | |

| Record name | (1E)-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

471.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H,2H-Perfluoro-1-iodooct-1-ene | |

CAS RN |

329698-26-2, 150223-14-6 | |

| Record name | (1E)-3,3,4,4,5,5,6,6,7,7,8,8,8-Tridecafluoro-1-iodooct-1-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90895306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H,2H-Perfluoro-1-iodooct-1-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidin-2-amine dihydrochloride](/img/structure/B119105.png)

![3-Methyl-6,7-dihydrobenzo[d]isoxazol-5(4H)-one](/img/structure/B119121.png)

![2-[(5-Nitropyridin-2-yl)amino]propan-1-ol](/img/structure/B119143.png)